Tyr-Somatostatin-14

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

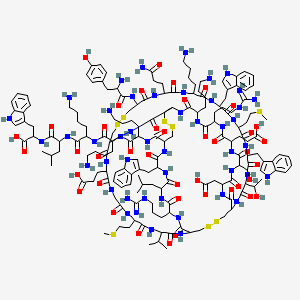

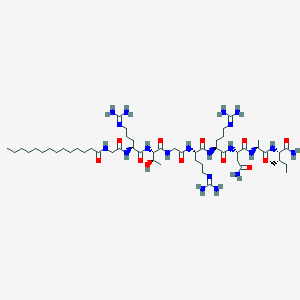

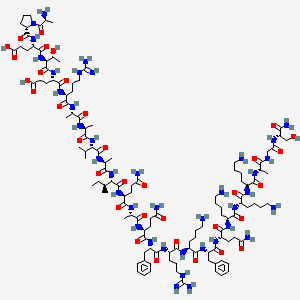

Tyr-Somatostatin-14 is a customized peptide that adds a Tyrosine amino acid to Somatostatin-14 . Somatostatin (SST) is a well-known neuropeptide that is expressed throughout the brain . In the cortex, SST is expressed in a subset of GABAergic neurons and is known as a protein marker of inhibitory interneurons .

Synthesis Analysis

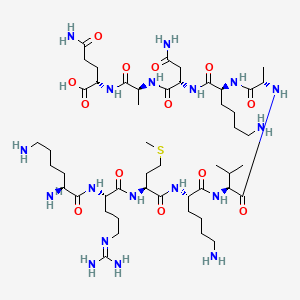

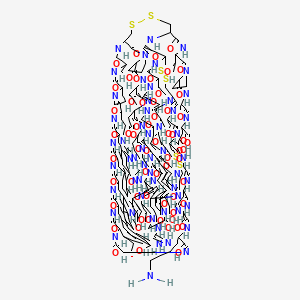

Somatostatin is initially secreted as a 116 amino acid precursor, preprosomatostatin, which undergoes endoproteolytic cleavage to prosomastatin. Prosomastatin is further processed into two active forms, somatostatin-14 (SST-14) and somatostatin-28 (SST-28), an extended SST-14 sequence to the N-terminus .Molecular Structure Analysis

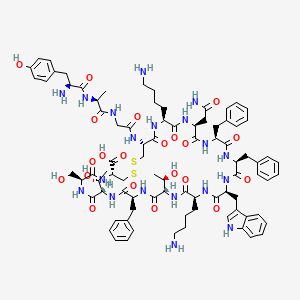

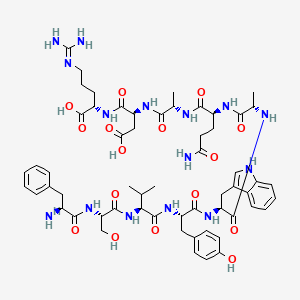

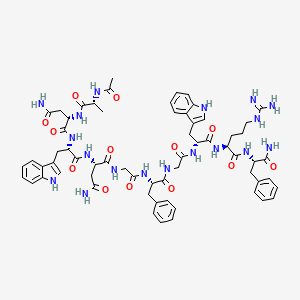

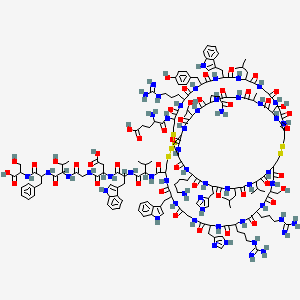

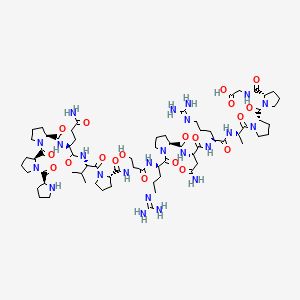

The molecular formula of this compound is C85H113N19O21S2 . The molecular weight is 1801.05 g/mol . The structure of somatostatin receptor 2 bound with SST-14 has been determined at resolutions of 2.85Å .Chemical Reactions Analysis

Somatostatin acts as a universal inhibitory substance with multiple actions. It may act as a hormone via the circulation, as a paracrine effector via local regulatory mechanisms, or as a neurotransmitter via synaptic junctions .Physical And Chemical Properties Analysis

This compound is a solid substance . It is soluble in water at a concentration of 90 mg/mL . The storage temperature is recommended to be below -15°C .Wissenschaftliche Forschungsanwendungen

Krebsdiagnose und -therapie

Tyr-Somatostatin-14-Analoga, wie AT5S und AT6S, werden hinsichtlich ihres Potenzials in der Krebsdiagnose und -therapie untersucht. Diese Verbindungen haben sich aufgrund ihrer Fähigkeit, an Somatostatinrezeptoren zu binden, die in vielen menschlichen Tumoren überexprimiert werden, als vielversprechend erwiesen {svg_1}. Die Verwendung dieser Analoga als Radioliganden, markiert mit Isotopen wie In, könnte die diagnostische Bildgebung und die gezielte Strahlentherapie von neuroendokrinen Tumoren verbessern.

Entwicklung von Radiopharmaka

Die Entwicklung von Radiopharmaka unter Verwendung von this compound beinhaltet die Herstellung von Verbindungen, die für die Markierung mit verschiedenen Radiometallen geeignet sind {svg_2}. Dieser Prozess ist entscheidend für die Synthese von Radiotracern, die in der Positronen-Emissions-Tomographie (PET)-Bildgebung verwendet werden. Ziel ist es, stabile Radioliganden mit hoher Affinität zu erzeugen, die eine genaue Bildgebung von neuroendokrinen Tumoren ermöglichen.

Forschung zu neuroendokrinen Tumoren

This compound spielt eine bedeutende Rolle in der Erforschung von neuroendokrinen Tumoren (NET). NETs exprimieren hohe Spiegel an Somatostatinrezeptoren, was this compound-Analoga sowohl für diagnostische als auch für therapeutische Anwendungen wertvoll macht. Forscher untersuchen die Wirksamkeit dieser Analoga bei der Detektion und Behandlung verschiedener Arten von NETs {svg_3}.

Peptidrezeptor-Radionuklidtherapie (PRRT)

PRRT ist ein therapeutischer Ansatz, der Peptide wie this compound verwendet, um Strahlung direkt an Krebszellen zu liefern. Die Analoga sind so konzipiert, dass sie Somatostatinrezeptoren anvisieren, die in bestimmten Arten von Krebszellen weit verbreitet sind, wodurch eine gezielte Behandlung mit minimalen Auswirkungen auf das umgebende gesunde Gewebe ermöglicht wird {svg_4}.

Modulation des endokrinen Systems

This compound und seine Analoga können das endokrine System durch Wechselwirkung mit Somatostatinrezeptoren modulieren. Diese Wechselwirkungen können die Hormonsekretion, die Darmmotorik und die Zellproliferation beeinflussen, die wichtige Faktoren bei der Behandlung von endokrinen Erkrankungen sind {svg_5}.

Pharmakokinetische und Stabilitätsstudien

Die pharmakokinetischen Eigenschaften und die Stabilität von this compound-Analoga sind für ihre klinische Anwendung unerlässlich. Studien konzentrieren sich auf den Abbau dieser Verbindungen in vivo, um sicherzustellen, dass sie im Blutkreislauf stabil bleiben und ihre Wirksamkeit als Radioliganden behalten {svg_6}.

Molekulare Bildgebung

Molekulare Bildgebungstechniken, die this compound-Analoga verwenden, treiben das Gebiet der medizinischen Diagnostik voran. Diese Techniken beruhen auf der spezifischen Bindung der Analoga an Somatostatinrezeptoren, die eine detaillierte Visualisierung der Rezeptorverteilung ermöglichen und bei der Beurteilung von Krankheitszuständen helfen {svg_7}.

Steigerung der therapeutischen Wirksamkeit

Forscher untersuchen Möglichkeiten, die therapeutische Wirksamkeit derzeitiger Behandlungen mithilfe von this compound-Analoga zu verbessern. Durch die Erweiterung der klinischen Indikationen und die Verbesserung der diagnostischen und therapeutischen Ergebnisse könnten diese Analoga die Behandlung von Krankheiten, die Somatostatinrezeptoren exprimieren, erheblich beeinflussen {svg_8}.

Wirkmechanismus

Target of Action

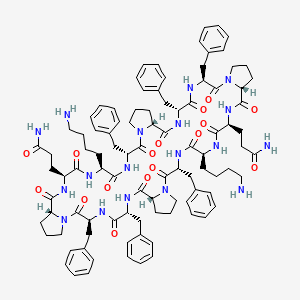

Tyr-Somatostatin-14, a variant of the peptide hormone somatostatin, primarily targets the somatostatin receptors (SSTRs) . These receptors are G-protein-coupled transmembrane receptors, and five subtypes (SSTR1-SSTR5) have been identified . Among these, SSTR2 is a key target of this compound . These receptors are widely expressed in the body, including the central nervous system, peripheral tissues, pancreas, gut, and associated cancer cells .

Mode of Action

This compound interacts with its targets, the somatostatin receptors, leading to the internalization of the ligand-receptor complex . This interaction triggers various cellular signaling pathways . The interaction between somatostatin and its receptors leads to the inhibition of adenylate cyclase, activation of phosphotyrosine phosphatase, and modulation of mitogen-activated protein kinase (MAPK) through G proteins .

Biochemical Pathways

The binding of this compound to its receptors affects several biochemical pathways. It inhibits the cAMP-dependent pathway and is involved in the regulation of glucagon and insulin synthesis in the pancreas . The signaling pathways involved in the function of somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . It also has antiangiogenic effects, both direct (involving the MAPK pathway) and indirect (VEGF production) .

Pharmacokinetics

The specific activity of this compound is 2200 Ci/mmol (81 TBq/mmol), 1237 μCi/μg (45.8 MBq/μg). Upon decay, this compound undergoes decay catastrophe and the specific activity remains constant with time . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It inhibits the release of growth hormone , regulates the secretion of insulin and glucagon in the pancreas , and has antiangiogenic effects . It also plays a role in neurotransmission, cell growth arrest, and cancer suppression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that somatostatin and its receptors are widely distributed in the body, suggesting that its action could be influenced by the local environment in different tissues

Zukünftige Richtungen

The use of somatostatin analogs like Tyr-Somatostatin-14 in peptide receptor radionuclide therapy (PRRT) is an area of active research. Future directions include the development of personalized PRRT regimens, combination treatments with other systemic therapies, and further evolution of therapeutic radiopharmaceuticals .

Biochemische Analyse

Biochemical Properties

Tyr-Somatostatin-14 binds to the somatostatin receptor subtype 2 (SSTR2) . This interaction plays a crucial role in various biochemical reactions. The binding of this compound to SSTR2 can inhibit the release of several hormones, including growth hormone, insulin, and glucagon . This interaction is essential for maintaining hormonal balance within the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can inhibit the release of growth hormone, thereby influencing cell growth and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the SSTR2 receptor . This binding triggers a series of events leading to the inhibition of adenylate cyclase, thereby reducing the levels of cyclic AMP, a critical secondary messenger in many biological processes . This can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.

Metabolic Pathways

This compound is involved in several metabolic pathways due to its role in inhibiting the release of hormones like insulin and glucagon . These hormones are key regulators of glucose metabolism, so this compound can indirectly influence metabolic flux and metabolite levels.

Subcellular Localization

Given its role as a hormone, it is likely that this compound primarily functions in the extracellular space, binding to receptors on the cell surface

Eigenschaften

IUPAC Name |

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125)/t46-,47+,48+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKMYZSTFRZVMC-QHCKLBFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H113N19O21S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1801.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does [Tyr-Somatostatin-14] interact with islet cells and what are the downstream effects?

A1: [this compound] binds to specific receptors on the surface of islet cells, including beta (B), alpha (A), and delta (D) cells []. This binding triggers internalization of the [this compound] through endocytosis. Interestingly, the research shows that the fate of internalized [this compound] differs depending on the cell type:

- Heterologous cells: In cells that do not typically produce [this compound] (heterologous cells), like B and A cells, the internalized [this compound] is rapidly trafficked to lysosomes for degradation [].

- Homologous cells: In D cells, which naturally produce [this compound] (homologous cells), the internalized [this compound] shows limited progression from endocytotic vesicles to lysosomes, suggesting a different intracellular pathway [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid](/img/structure/B612437.png)

![(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612445.png)